(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one
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Overview
Description
The compound 5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of a bromo-indole moiety, a thiazolidinone ring, and a morpholinyl-phenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromo-Indole Intermediate: The starting material, 5-bromoindole, is synthesized through the bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Condensation Reaction: The bromo-indole intermediate undergoes a condensation reaction with an appropriate aldehyde to form the bromo-indole methylene derivative.
Thiazolidinone Ring Formation: The methylene derivative is then reacted with thiosemicarbazide and an appropriate ketone or aldehyde to form the thiazolidinone ring.
Morpholinyl-Phenyl Substitution: The final step involves the substitution of the phenyl group with a morpholinyl group using a suitable reagent such as morpholine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromo group in the indole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiparasitic agent, particularly against Schistosoma mansoni and Trypanosoma cruzi.
Biological Research: It is used in studies related to its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound serves as a probe in chemical biology to study various biological pathways and molecular interactions.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The bromo-indole moiety is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activity. The thiazolidinone ring contributes to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity. The morpholinyl-phenyl group further enhances its solubility and bioavailability, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: This compound has a similar structure but with a difluorobenzyl group instead of the morpholinyl-phenyl group.
5-bromoindolyl-3-acetohydroxamic acid: Another indole derivative with potent biological activity.
Uniqueness
5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one: is unique due to its combination of the bromo-indole moiety, thiazolidinone ring, and morpholinyl-phenyl group, which together confer enhanced biological activity and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry and pharmaceutical development.
Properties
Molecular Formula |
C23H21BrN4O2S |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazol-4-ol |
InChI |
InChI=1S/C23H21BrN4O2S/c1-27-22(29)21(12-15-14-25-20-7-2-16(24)13-19(15)20)31-23(27)26-17-3-5-18(6-4-17)28-8-10-30-11-9-28/h2-7,12-14,29H,8-11H2,1H3/b15-12+,26-23? |
InChI Key |
CZHWAOBGBKGZAT-NFNKFKJKSA-N |
Isomeric SMILES |
CN1C(=C(SC1=NC2=CC=C(C=C2)N3CCOCC3)/C=C/4\C=NC5=C4C=C(C=C5)Br)O |
Canonical SMILES |
CN1C(=C(SC1=NC2=CC=C(C=C2)N3CCOCC3)C=C4C=NC5=C4C=C(C=C5)Br)O |
Origin of Product |
United States |
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